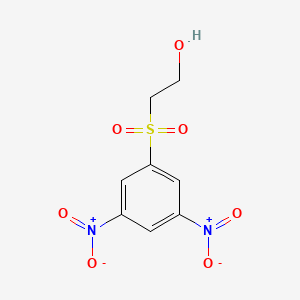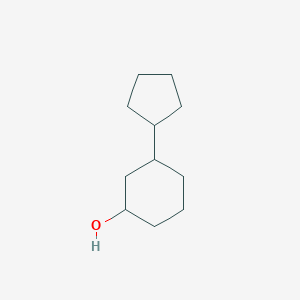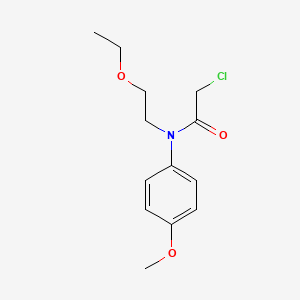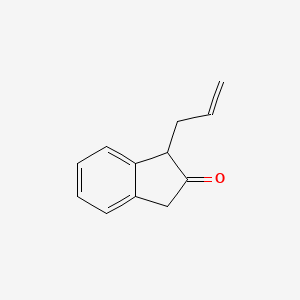
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound that features a benzene ring substituted with nitro groups at the 3 and 5 positions, a sulfonyl group at the 1 position, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps. One common method includes:
Sulfonation: The addition of a sulfonyl group, often using sulfur trioxide or chlorosulfonic acid.
Ethanol Substitution: The final step involves the substitution of an ethan-1-ol group, which can be done through various organic reactions, such as nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of industrial-grade reagents and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol involves its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.
3,5-Dinitrobenzenesulfonic acid: Lacks the ethan-1-ol group but has similar nitro and sulfonyl substitutions.
2-(3,5-Dinitrobenzene-1-sulfonyl)ethanoic acid: Contains a carboxylic acid group instead of an ethan-1-ol group.
Uniqueness
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications.
Properties
CAS No. |
105897-14-1 |
|---|---|
Molecular Formula |
C8H8N2O7S |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H8N2O7S/c11-1-2-18(16,17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2 |
InChI Key |
DYHMDKXQMWHQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)



![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
